N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O5S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide and its derivatives exhibit significant antimicrobial properties. Research has shown that these compounds are effective against a range of bacterial and fungal pathogens. For instance, Gouda et al. (2010) synthesized derivatives exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Trotsko et al. (2018) also found that certain derivatives showed antibacterial activity, primarily against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticancer Potential
These compounds have also been explored for their anticancer properties. Hassan et al. (2020) reported the stereoselective synthesis of derivatives with promising anticancer activities against various cancer cell lines, including leukemia and colon cancer (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020). Similarly, Havrylyuk et al. (2010) identified compounds with anticancer activity on multiple cancer cell lines, indicating the potential of these derivatives in cancer treatment (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Photophysical Properties
Research by Gautam and Chaudhary (2015) into the photophysical properties of hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant demonstrates their potential use in applications such as dye-sensitized solar cells and non-linear optical (NLO) activities (Gautam & Chaudhary, 2015).
Molecular Docking and Ligand-Protein Interactions
The synthesized molecules have been studied for their interactions with biological targets. Mary et al. (2020) conducted molecular docking studies to understand the binding interactions of the analyzed ligands with specific proteins, highlighting their potential in drug development and molecular biology research (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Potential in Anti-Inflammatory Applications
Research by Sunder and Maleraju (2013) on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showed significant anti-inflammatory activity, suggesting its potential in this area (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-carbamoyl-2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-24-9-4-3-8(5-10(9)25-2)7-17-20-15-19-13(22)11(26-15)6-12(21)18-14(16)23/h3-5,7,11H,6H2,1-2H3,(H,19,20,22)(H3,16,18,21,23)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYSZDYKHMKKU-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.